molecular formula C24H14Cl3NO4S2 B11671016 4-{(E)-[3-(3-chlorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenyl 2,4-dichlorobenzoate

4-{(E)-[3-(3-chlorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenyl 2,4-dichlorobenzoate

Cat. No.: B11671016
M. Wt: 550.9 g/mol
InChI Key: CBRXQVPEGHRGTD-UFFVCSGVSA-N
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Description

4-{(E)-[3-(3-chlorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenyl 2,4-dichlorobenzoate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thiazolidinone ring, chlorophenyl groups, and a dichlorobenzoate ester, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 4-{(E)-[3-(3-chlorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenyl 2,4-dichlorobenzoate typically involves multiple steps. The synthetic route often starts with the preparation of the thiazolidinone ring, followed by the introduction of the chlorophenyl groups and the methoxyphenyl group. The final step involves the esterification with 2,4-dichlorobenzoic acid. Reaction conditions may include the use of catalysts, specific temperatures, and solvents to optimize yield and purity .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

4-{(E)-[3-(3-chlorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenyl 2,4-dichlorobenzoate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The thiazolidinone ring and chlorophenyl groups are believed to play a crucial role in its biological activity. The compound may inhibit certain enzymes or receptors, leading to its observed effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved .

Comparison with Similar Compounds

Similar compounds include other thiazolidinone derivatives and chlorophenyl-containing molecules. Compared to these compounds, 4-{(E)-[3-(3-chlorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenyl 2,4-dichlorobenzoate is unique due to its specific combination of functional groups, which may confer distinct biological and chemical properties. Examples of similar compounds include 2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione .

Properties

Molecular Formula

C24H14Cl3NO4S2

Molecular Weight

550.9 g/mol

IUPAC Name

[4-[(E)-[3-(3-chlorophenyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]-2-methoxyphenyl] 2,4-dichlorobenzoate

InChI

InChI=1S/C24H14Cl3NO4S2/c1-31-20-9-13(5-8-19(20)32-23(30)17-7-6-15(26)12-18(17)27)10-21-22(29)28(24(33)34-21)16-4-2-3-14(25)11-16/h2-12H,1H3/b21-10+

InChI Key

CBRXQVPEGHRGTD-UFFVCSGVSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/2\C(=O)N(C(=S)S2)C3=CC(=CC=C3)Cl)OC(=O)C4=C(C=C(C=C4)Cl)Cl

Canonical SMILES

COC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)C3=CC(=CC=C3)Cl)OC(=O)C4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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